[4-(difluoromethoxy)-3-methoxyphenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
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Overview
Description
[4-(difluoromethoxy)-3-methoxyphenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique chemical structure, which includes both difluoromethoxy and trifluoromethyl groups, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(difluoromethoxy)-3-methoxyphenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the difluoromethoxy and trifluoromethyl groups. Common synthetic routes may involve:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic or basic conditions.
Introduction of the Difluoromethoxy Group: This step often involves the use of difluoromethyl ethers in the presence of a strong base.
Introduction of the Trifluoromethyl Group: This can be done using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(difluoromethoxy)-3-methoxyphenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, [4-(difluoromethoxy)-3-methoxyphenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated groups make it particularly useful in NMR spectroscopy for studying protein-ligand interactions.
Medicine
In medicine, this compound has potential as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with enhanced thermal and chemical stability.
Mechanism of Action
The mechanism of action of [4-(difluoromethoxy)-3-methoxyphenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
Uniqueness
Compared to similar compounds, [4-(difluoromethoxy)-3-methoxyphenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone stands out due to its combination of difluoromethoxy and trifluoromethyl groups, which confer unique chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C13H11F5N2O4 |
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Molecular Weight |
354.23 g/mol |
IUPAC Name |
[4-(difluoromethoxy)-3-methoxyphenyl]-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C13H11F5N2O4/c1-23-9-6-7(2-3-8(9)24-11(14)15)10(21)20-12(22,4-5-19-20)13(16,17)18/h2-3,5-6,11,22H,4H2,1H3 |
InChI Key |
NGWQBHAZCUPFJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N2C(CC=N2)(C(F)(F)F)O)OC(F)F |
Origin of Product |
United States |
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